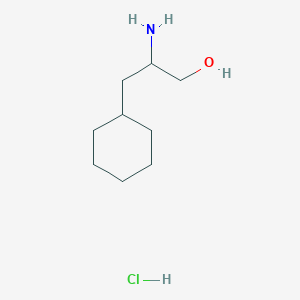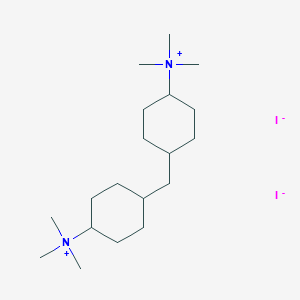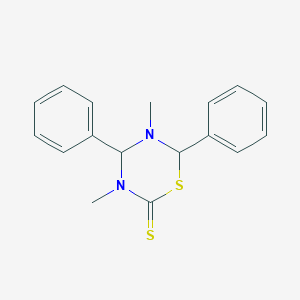
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione (DDTT) is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DDTT is a sulfur-containing compound that exhibits a range of interesting biological activities, making it a promising target for drug development.
Mechanism Of Action
The exact mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes involved in cell growth and proliferation, and the induction of apoptosis in cancer cells. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical And Physiological Effects
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the disruption of the cell membrane of bacteria and fungi. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its broad range of biological activities, which make it a promising target for drug development. However, one of the limitations of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its potential as an antioxidant. Further studies are also needed to fully elucidate the mechanism of action of 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione and to determine its safety and efficacy in vivo.
Synthesis Methods
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione can be synthesized through a variety of methods, including the reaction of thiosemicarbazide with phenylacetic acid, followed by cyclization with acetic anhydride. Other methods include the reaction of 2-phenyl-1,3-thiazolidine-4-one with carbon disulfide and potassium hydroxide, and the reaction of thiosemicarbazide with phenylglyoxylic acid.
Scientific Research Applications
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione has also been studied for its potential use as an antioxidant, with promising results.
properties
CAS RN |
16486-28-5 |
|---|---|
Product Name |
3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
Molecular Formula |
C17H18N2S2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3,5-dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-18-15(13-9-5-3-6-10-13)19(2)17(20)21-16(18)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI Key |
VWLWUCKZXTYFGA-UHFFFAOYSA-N |
SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Other CAS RN |
16486-28-5 |
synonyms |
NIP 200 NIP-200 tetrahydro-3,5-dimethyl-4,6-diphenyl-2H-1,3,5-thiadiazine-2-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



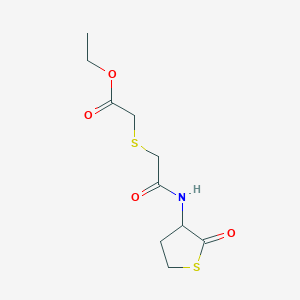
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
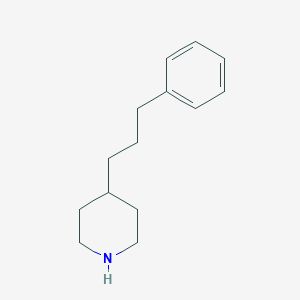
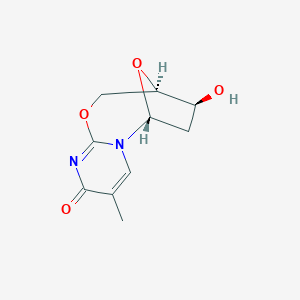
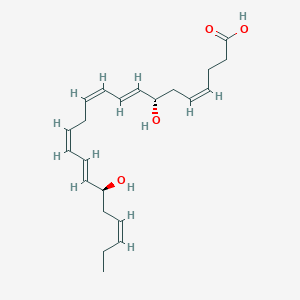
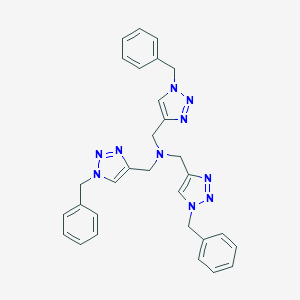
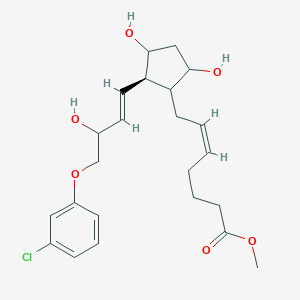
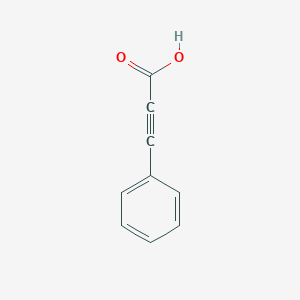
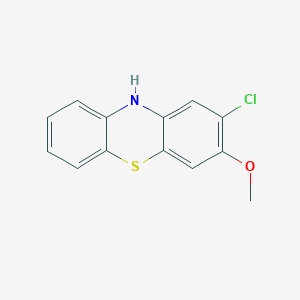
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
